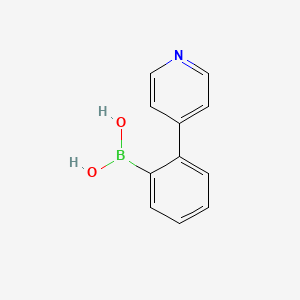

(2-(Pyridin-4-yl)phenyl)boronic acid

Description

Significance of Organoboron Compounds in Contemporary Organic Chemistry

Organoboron compounds have become indispensable tools in modern organic synthesis. nih.gov These compounds, characterized by a carbon-boron bond, are prized for their unique combination of stability and reactivity. researchgate.netnih.gov Unlike many other organometallic reagents, organoboron compounds are generally stable to air and moisture and exhibit low toxicity, making them easier and safer to handle in a laboratory setting. researchgate.netnih.gov

Their significance largely stems from their participation in a wide array of chemical transformations, most notably the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction, for which Professor Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular frameworks. bldpharm.com Beyond this cornerstone reaction, organoboron compounds are used in hydroboration, Petasis borono-Mannich reactions, and Chan-Lam-Evans coupling for forming carbon-heteroatom bonds. bldpharm.commdpi.com Their versatility has made them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. google.com

Overview of Arylboronic Acids as Versatile Synthetic Intermediates

Within the broad class of organoboron compounds, arylboronic acids—where the boron atom is attached to an aromatic ring—are particularly prominent as versatile synthetic intermediates. google.com These compounds serve as readily accessible and highly effective precursors for introducing aryl groups into molecules. Their stability and predictable reactivity make them compatible with a wide range of functional groups, which is a significant advantage in multi-step syntheses. google.com

Arylboronic acids are most frequently employed in transition-metal-catalyzed cross-coupling reactions to generate biaryl structures, which are common motifs in medicinally active compounds and materials with interesting electronic properties. bldpharm.com Furthermore, the boronic acid functional group, -B(OH)₂, can be transformed into other functionalities; for instance, it can be converted to a hydroxyl group (phenols), an amino group (anilines), or a halogen, showcasing its utility as a synthetic linchpin. nih.gov The dehydration of arylboronic acids can also lead to the formation of boroxines, which are cyclic trimers. wikipedia.org This reactivity profile solidifies the role of arylboronic acids as foundational building blocks in the synthetic chemist's toolkit.

Unique Structural Features and Research Relevance of Pyridinyl-Substituted Phenylboronic Acids

The incorporation of a pyridine (B92270) ring into the structure of a phenylboronic acid, creating pyridinyl-substituted phenylboronic acids, introduces a set of unique and valuable chemical properties. The pyridine moiety contains a nitrogen atom, which imparts basicity and the ability to coordinate to metal centers. nih.gov This dual functionality—the reactive boronic acid group and the coordinating/basic nitrogen site—makes these compounds highly relevant in several areas of research.

In medicinal chemistry, the pyridine ring is a common heterocycle found in numerous drug molecules, and its inclusion can influence a compound's pharmacological profile, including its solubility, metabolic stability, and ability to interact with biological targets. nih.gov In materials science, the nitrogen atom can be used to direct the self-assembly of molecules into well-defined supramolecular structures or to create ligands for catalysts and functional materials. chemicalbook.com The relative position of the pyridine ring and the boronic acid group (ortho, meta, or para) is critical, as it dictates the spatial arrangement and potential for intramolecular interactions, which can modulate the compound's reactivity and coordinating ability. beilstein-journals.org Specifically, ortho-substituted compounds can exhibit unique chelation effects, influencing the outcomes of catalytic reactions. beilstein-journals.orgnih.gov

Scope of Academic Inquiry into (2-(Pyridin-4-yl)phenyl)boronic Acid

While its regioisomers, such as (4-(pyridin-4-yl)phenyl)boronic acid and (2-(pyridin-2-yl)phenyl)boronic acid, are documented in chemical literature and available commercially, (2-(Pyridin-4-yl)phenyl)boronic acid is a less common derivative. bldpharm.comsigmaaldrich.comnih.gov Specific research dedicated exclusively to this isomer is not widely reported. However, its structure suggests a significant scope for academic and industrial inquiry.

The ortho arrangement of the bulky pyridinyl group relative to the boronic acid moiety makes it a compelling substrate for synthesizing sterically hindered biaryl compounds via Suzuki-Miyaura coupling. Such structures are of interest for creating atropisomers—molecules with axial chirality due to restricted rotation around a single bond. beilstein-journals.org The proximity of the pyridine nitrogen to the boronic acid group could also be exploited in the design of novel ligands for transition metal catalysis, where the nitrogen could act as an intramolecular coordinating group to stabilize catalytic intermediates and influence selectivity.

Furthermore, this compound serves as a valuable building block for synthesizing complex heterocyclic systems and poly-aromatic structures that may possess unique photophysical or biological properties. The academic inquiry into (2-(Pyridin-4-yl)phenyl)boronic acid would likely focus on its application in stereoselective synthesis, the development of new catalytic systems, and the creation of functional organic materials.

Chemical Data for (2-(Pyridin-4-yl)phenyl)boronic acid

| Property | Value |

| IUPAC Name | (2-(Pyridin-4-yl)phenyl)boronic acid |

| Molecular Formula | C₁₁H₁₀BNO₂ |

| Molecular Weight | 199.02 g/mol |

| Canonical SMILES | B(C1=CC=CC=C1C2=CC=NC=C2)(O)O |

| InChI Key | QLVTYWFPUODTBB-UHFFFAOYSA-N |

| CAS Number | Not available |

Properties

Molecular Formula |

C11H10BNO2 |

|---|---|

Molecular Weight |

199.02 g/mol |

IUPAC Name |

(2-pyridin-4-ylphenyl)boronic acid |

InChI |

InChI=1S/C11H10BNO2/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8,14-15H |

InChI Key |

WBRBLPZLOVFWGV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1C2=CC=NC=C2)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyridin 4 Yl Phenyl Boronic Acid and Its Derivatives

Strategies for Carbon-Boron Bond Formation

The formation of the crucial carbon-boron bond is the cornerstone of synthesizing (2-(Pyridin-4-yl)phenyl)boronic acid. Key methodologies include leveraging the directing effects of substituents, direct C-H activation, and cross-coupling reactions with halogenated precursors.

Directed Ortho-Metalation and Borylation Routes

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org For the synthesis of (2-(Pyridin-4-yl)phenyl)boronic acid, the nitrogen atom within the pyridine (B92270) ring can act as a DMG. The process involves the reaction of a 4-phenylpyridine (B135609) substrate with a strong base, typically an alkyllithium reagent like n-butyllithium, to generate an ortho-lithiated intermediate. This intermediate is then quenched with a boron electrophile, such as a trialkyl borate (B1201080), to form the desired boronic ester, which can be subsequently hydrolyzed to the boronic acid. nih.govnih.gov This one-pot procedure involving a DoM-boronation sequence provides a direct route to substituted azabiaryls and avoids the often difficult isolation of pyridyl boronic acids. nih.gov

A general representation of this approach is outlined below:

| Step | Description | Reagents |

| 1 | Directed ortho-metalation | 4-phenylpyridine, n-butyllithium |

| 2 | Borylation | Trialkyl borate (e.g., B(OiPr)3) |

| 3 | Hydrolysis | Aqueous acid |

This methodology has been successfully applied to a variety of pyridine derivatives, demonstrating its utility in preparing functionalized pyridylboronic acids. nih.govresearchgate.net

Transition Metal-Catalyzed C-H Borylation Approaches

In recent years, transition metal-catalyzed C-H borylation has emerged as a highly efficient and atom-economical method for the synthesis of organoboron compounds. nih.govrsc.org Iridium-catalyzed borylation, in particular, has proven to be a preferred method for creating C-B bonds in aromatic and heteroaromatic systems. researchgate.netnih.gov This approach involves the direct conversion of a C-H bond to a C-B bond using a boron reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), in the presence of an iridium catalyst. nih.gov

For the synthesis of (2-(Pyridin-4-yl)phenyl)boronic acid derivatives, 2-phenylpyridine (B120327) is a suitable substrate. The iridium catalyst, often generated in situ from a precursor like [Ir(OMe)(cod)]2 and a bipyridine ligand, selectively activates a C-H bond, leading to the formation of the borylated product. nih.govmdpi.com The regioselectivity of this reaction is a key consideration. In the case of 2-phenylpyridine, borylation occurs exclusively in the heterocyclic ring. nih.gov The steric environment around the C-H bonds often dictates the site of borylation. researchgate.netdigitellinc.com

Key features of this approach are summarized in the following table:

| Catalyst System | Boron Reagent | Key Advantage |

| Iridium complexes (e.g., [Ir(OMe)(cod)]2/dtbpy) | Bis(pinacolato)diboron (B2pin2) | High efficiency and functional group tolerance |

This method is particularly valuable for late-stage functionalization and can be combined in a one-pot process with subsequent cross-coupling reactions. organic-chemistry.org

Palladium-Catalyzed Miyaura Borylation of Halogenated Precursors

The Miyaura borylation is a widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronic esters from aryl or vinyl halides. organic-chemistry.orgwikipedia.org This method involves the reaction of a halogenated precursor, such as 2-bromo-4-phenylpyridine, with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net The resulting pinacol (B44631) boronate can then be hydrolyzed to the corresponding boronic acid.

The general reaction is as follows:

Aryl Halide + B2pin2 --(Pd catalyst, base)--> Aryl Boronate Ester

The choice of catalyst, ligand, and base is crucial for the success of the reaction. organic-chemistry.org A common catalyst system is PdCl2(dppf). wikipedia.org The mild reaction conditions of the Miyaura borylation tolerate a wide range of functional groups, making it a versatile tool in organic synthesis. organic-chemistry.orgresearchgate.net This approach is particularly useful when the corresponding halogenated starting materials are readily available.

| Precursor | Reagents | Product |

| 2-Halo-4-phenylpyridine | B2pin2, Pd catalyst, Base (e.g., KOAc) | (2-(Pyridin-4-yl)phenyl)boronate ester |

Functional Group Tolerance and Regioselectivity in Synthesis

The successful synthesis of complex molecules often hinges on the compatibility of the reaction conditions with various functional groups present in the starting materials and products. Furthermore, controlling the position of the newly introduced functional group (regioselectivity) is paramount.

Stereoselective Synthesis Pathways

While (2-(Pyridin-4-yl)phenyl)boronic acid itself is an achiral molecule, the development of stereoselective pathways is crucial for the synthesis of its chiral derivatives. Stereoselectivity can be introduced through the use of chiral directing groups in ortho-metalation strategies or by employing chiral ligands in transition metal-catalyzed reactions. For instance, the use of chiral auxiliaries on the phenylpyridine scaffold could direct the borylation to a specific enantiotopic C-H bond, leading to the formation of atropisomeric products if rotation around the phenyl-pyridine bond is restricted. While specific examples for the stereoselective synthesis of (2-(Pyridin-4-yl)phenyl)boronic acid derivatives are not extensively detailed in the provided context, the principles of asymmetric synthesis are broadly applicable to these systems.

Convergent and Divergent Synthetic Routes

The synthesis of a library of (2-(Pyridin-4-yl)phenyl)boronic acid derivatives can be approached through both convergent and divergent strategies.

Convergent Synthesis: In a convergent approach, the pyridyl and phenyl rings are synthesized or functionalized separately and then coupled together in a late-stage reaction, such as a Suzuki-Miyaura coupling. For example, a pre-functionalized 2-halopyridine could be coupled with a functionalized phenylboronic acid, or vice-versa. This strategy is highly flexible and allows for the rapid generation of a diverse range of analogs.

Divergent Synthesis: A divergent strategy begins with a common intermediate, such as (2-(Pyridin-4-yl)phenyl)boronic acid itself, which is then elaborated into a variety of derivatives. nih.gov The boronic acid moiety is particularly amenable to this approach as it can be converted into a wide array of functional groups through reactions like Suzuki-Miyaura coupling, Chan-Lam coupling, and oxidation. This allows for the introduction of different substituents onto the phenyl ring at a late stage in the synthesis. An example of a divergent approach is the further functionalization of a borylated 2-phenylpyridine intermediate.

The choice between a convergent and divergent strategy depends on the specific targets and the availability of starting materials.

Preparation of Precursor Molecules for (2-(Pyridin-4-yl)phenyl)boronic Acid

The creation of the core (2-(Pyridin-4-yl)phenyl) structure is paramount in the synthesis of the final boronic acid. This typically involves the formation of a carbon-carbon bond between a phenyl and a pyridine ring. A common and effective method for this is the Suzuki-Miyaura cross-coupling reaction.

A key precursor that can be synthesized is 2-bromo-4'-pyridylbiphenyl. The synthesis of this intermediate can be achieved through a Suzuki-Miyaura coupling reaction between a di-halogenated benzene (B151609) derivative, such as 1,2-dibromobenzene, and a pyridine boronic acid or its ester. The reaction is catalyzed by a palladium complex.

Another critical approach involves the generation of an organometallic reagent from a suitably substituted biphenyl (B1667301) compound. For instance, a 2,4'-dihalobiphenyl can be selectively metallated to create a reactive intermediate. This can be achieved through lithium-halogen exchange using organolithium reagents like n-butyllithium or by forming a Grignard reagent with magnesium metal. This organometallic intermediate can then be reacted with a suitable boron-containing electrophile to introduce the boronic acid group.

The following table summarizes some of the key precursor molecules and the reactions used to synthesize them:

| Precursor Molecule | Synthetic Method | Key Reagents and Conditions |

| 2-Bromo-4'-pyridylbiphenyl | Suzuki-Miyaura Coupling | 2-Bromophenylboronic acid, 4-Bromopyridine, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| (2-(Pyridin-4-yl)phenyl)lithium | Lithium-Halogen Exchange | 2-Bromo-4'-pyridylbiphenyl, n-Butyllithium, Anhydrous ether or THF |

| (2-(Pyridin-4-yl)phenyl)magnesium bromide | Grignard Reaction | 2-Bromo-4'-pyridylbiphenyl, Magnesium turnings, Anhydrous ether or THF |

Derivatization and Structural Modification Post-Synthesis

Once (2-(Pyridin-4-yl)phenyl)boronic acid is synthesized, it can undergo various chemical transformations to modify its structure and properties. These modifications can be targeted at either the boronic acid group or the pyridine ring.

Esterification of the Boronic Acid Group:

Boronic acids are known to readily react with diols to form cyclic boronic esters, often referred to as boronate esters. This is a common strategy to protect the boronic acid group, enhance its stability, and modify its solubility. A widely used diol for this purpose is pinacol, which reacts with (2-(Pyridin-4-yl)phenyl)boronic acid to form the corresponding pinacol ester. This reaction is typically carried out by heating the boronic acid and pinacol in a suitable solvent, often with the removal of water to drive the equilibrium towards the ester.

Modification of the Pyridine Ring:

The nitrogen atom in the pyridine ring of (2-(Pyridin-4-yl)phenyl)boronic acid is a site for various chemical modifications.

N-Alkylation: The lone pair of electrons on the pyridine nitrogen allows for N-alkylation reactions. Treatment with an alkyl halide, such as methyl iodide, can introduce an alkyl group to the nitrogen, forming a pyridinium (B92312) salt. This modification alters the electronic properties and solubility of the molecule.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This is typically achieved using oxidizing agents like hydrogen peroxide or a peroxy acid. The resulting N-oxide exhibits different reactivity compared to the parent pyridine, potentially allowing for further functionalization at different positions of the pyridine ring.

Halogenation: Introducing halogen atoms onto the pyridine ring can provide handles for further cross-coupling reactions or modulate the electronic properties of the molecule. Selective halogenation of pyridines can be challenging but can be achieved using specific reagents and conditions.

The following table provides an overview of common post-synthesis modifications:

| Modification | Reagent(s) | Product |

| Esterification | Pinacol | (2-(Pyridin-4-yl)phenyl)boronic acid pinacol ester |

| N-Methylation | Methyl iodide | N-Methyl-(2-(pyridin-4-yl)phenyl)boronic acid pyridinium iodide |

| N-Oxidation | Hydrogen peroxide or m-CPBA | (2-(Pyridin-4-yl)phenyl)boronic acid N-oxide |

| Halogenation | Halogenating agents (e.g., NBS, NCS) | Halogenated (2-(Pyridin-4-yl)phenyl)boronic acid |

These synthetic and derivatization strategies provide a versatile toolkit for chemists to access and modify (2-(Pyridin-4-yl)phenyl)boronic acid and its analogs, enabling their application in a wide range of scientific disciplines.

Reactivity and Mechanistic Investigations of 2 Pyridin 4 Yl Phenyl Boronic Acid

Role in Cross-Coupling Reactions

The presence of both a boronic acid moiety and a pyridine (B92270) ring allows (2-(Pyridin-4-yl)phenyl)boronic acid to participate in a variety of transition metal-catalyzed transformations, leading to the synthesis of complex biaryl and acyl-aromatic structures.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The application of (2-(Pyridin-4-yl)phenyl)boronic acid in this reaction allows for the introduction of the 2-(pyridin-4-yl)phenyl scaffold into a wide range of organic molecules.

The catalytic cycle of the Suzuki-Miyaura reaction involving (2-(Pyridin-4-yl)phenyl)boronic acid and a generic aryl halide (Ar-X) with a palladium(0) catalyst, typically supported by phosphine (B1218219) ligands, proceeds through three fundamental steps:

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to the low-valent palladium(0) complex. This step involves the insertion of the palladium center into the Ar-X bond, forming a square planar palladium(II) intermediate. The rate of this step is significantly influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.

Transmetalation: This is often the rate-determining step and involves the transfer of the 2-(pyridin-4-yl)phenyl group from the boron atom to the palladium(II) center. For the reaction to proceed, the boronic acid must be activated by a base (e.g., hydroxides, carbonates, or phosphates) to form a more nucleophilic boronate species. The pyridinyl nitrogen in (2-(Pyridin-4-yl)phenyl)boronic acid can potentially influence this step through coordination to the palladium center or by affecting the electronic nature of the boronic acid. Two primary pathways for transmetalation are generally considered: the "oxo-palladium pathway," where a Pd-OH species reacts with the neutral boronic acid, and the "oxoboronate pathway," involving the reaction of the Pd-X species with the activated boronate.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. This step is often accelerated by bulky and electron-donating ligands.

The pyridinyl moiety in (2-(Pyridin-4-yl)phenyl)boronic acid can potentially modulate the reactivity through intramolecular coordination or by influencing the electronic properties of the phenylboronic acid group, although specific studies detailing these effects for this particular isomer are limited.

The transmetalation step is a critical juncture in the catalytic cycle. With palladium, the process is believed to proceed through a pre-transmetalation intermediate where the activated boronate coordinates to the palladium(II) center. The transfer of the organic group from boron to palladium then occurs, displacing the halide or other ancillary ligand. The presence of the ortho-pyridinyl group can lead to a more complex transmetalation process. While 2-pyridylboronic acids are known to be challenging substrates due to potential catalyst inhibition via nitrogen coordination, the 4-pyridyl isomer in the target molecule places the nitrogen atom further from the boronic acid, which may mitigate direct intramolecular deactivation pathways.

Studies on related heteroarylboronic acids suggest that the transmetalation rate is sensitive to the electronic nature of the boronic acid and the reaction conditions. While palladium remains the most common metal for Suzuki-Miyaura couplings, other late transition metals like nickel have also been employed. Nickel catalysts can offer different reactivity profiles and may be more cost-effective. The mechanism of transmetalation with nickel is also believed to involve the formation of an activated boronate species.

The choice of ligand coordinated to the palladium center is crucial for a successful Suzuki-Miyaura coupling, as it influences catalyst stability, reactivity, and selectivity. Bulky, electron-rich phosphine ligands are often preferred as they promote both the oxidative addition and reductive elimination steps.

For challenging couplings, such as those involving heteroaryl substrates, specialized ligands have been developed. For instance, dialkylbiaryl phosphines have shown broad applicability and high efficiency in a variety of Suzuki-Miyaura reactions. The design of these ligands aims to create a sterically demanding and electron-rich environment around the palladium center, which can facilitate the coupling of less reactive substrates and minimize side reactions. The specific choice of ligand for reactions involving (2-(Pyridin-4-yl)phenyl)boronic acid would depend on the coupling partner and desired reaction conditions, with the goal of optimizing the rates of the key catalytic steps while preventing catalyst deactivation.

Table 1: Common Ligands in Suzuki-Miyaura Cross-Coupling

| Ligand Type | Example Ligand(s) | Key Features |

|---|---|---|

| Triarylphosphines | Triphenylphosphine (PPh₃) | Common, but can be less effective for challenging substrates. |

| Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, highly effective for a broad range of substrates. |

| Ferrocenylphosphines | dppf | Bidentate ligand, provides good stability to the catalyst. |

(2-(Pyridin-4-yl)phenyl)boronic acid can, in principle, be coupled with a wide variety of organic electrophiles. The success of these reactions, however, is dependent on the nature of the coupling partner and the optimization of reaction conditions.

Compatible Electrophiles:

Aryl Halides and Triflates: A broad range of substituted aryl and heteroaryl bromides, iodides, and triflates are generally effective coupling partners. Aryl chlorides, being less reactive, often require more specialized catalyst systems.

Vinyl Halides: These substrates can also participate in Suzuki-Miyaura coupling to afford the corresponding styrenylpyridines.

Potential Limitations:

Steric Hindrance: Highly substituted or sterically hindered aryl halides may react sluggishly due to the difficulty of oxidative addition.

Protodeboronation: Like many boronic acids, (2-(Pyridin-4-yl)phenyl)boronic acid can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often promoted by high temperatures and aqueous basic conditions. The presence of the electron-withdrawing pyridinyl group may influence the rate of this process.

Catalyst Poisoning: Although the 4-pyridyl nitrogen is less likely to cause intramolecular catalyst inhibition compared to a 2-pyridyl nitrogen, it can still act as a Lewis base and potentially coordinate to the palladium center, especially at high concentrations, which could lead to catalyst deactivation.

The yields of Suzuki-Miyaura reactions are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.

Carbonylative cross-coupling reactions represent a powerful tool for the synthesis of ketones. In a carbonylative Suzuki-Miyaura reaction, a molecule of carbon monoxide is inserted between the aryl group of the organometallic reagent and the palladium center prior to reductive elimination. This three-component coupling provides a direct route to unsymmetrical biaryl ketones.

The reaction of (2-(Pyridin-4-yl)phenyl)boronic acid with an aryl halide in the presence of a palladium catalyst and carbon monoxide would be expected to yield a diaryl ketone. The catalytic cycle is similar to the standard Suzuki-Miyaura coupling, but with an additional CO insertion step after the transmetalation. This methodology has been successfully applied to the synthesis of various biaryl ketones, including the drug fenofibrate.

While the general protocol for carbonylative Suzuki-Miyaura reactions is established, the specific application to (2-(Pyridin-4-yl)phenyl)boronic acid would require optimization of reaction parameters such as CO pressure, temperature, and catalyst system. The presence of the heteroaromatic ring could influence the rate of CO insertion and subsequent reductive elimination. The use of stable CO precursors can sometimes be advantageous in these reactions.

Other Metal-Catalyzed Coupling Reactions

While (2-(Pyridin-4-yl)phenyl)boronic acid is a competent partner in Suzuki-Miyaura reactions, its utility extends to a variety of other metal-catalyzed transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The transmetalation step, crucial for these couplings, has been studied not only with palladium but also with other late transition metals like iron(II), cobalt(I), platinum(II), and gold(I)/(III), enabling novel catalytic applications. rsc.org

One significant class of reactions is the Chan-Lam coupling, which typically involves the copper-catalyzed formation of a carbon-nitrogen or carbon-oxygen bond between a boronic acid and an amine or alcohol, respectively. wikipedia.org This reaction provides a powerful alternative to traditional methods for synthesizing aryl ethers and aryl amines. Another notable transformation is the Miyaura borylation, a palladium-catalyzed reaction where an aryl halide is coupled with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to synthesize boronate esters. mdpi.com These esters can then be used in subsequent coupling reactions.

The reactivity of pyridinylboronic acids has been specifically explored in palladium-catalyzed cross-couplings with various heteroaryl halides to generate complex heterobiaryl structures. acs.orgdergipark.org.tr Furthermore, recent studies have demonstrated that sulfonyl fluorides can act as effective electrophilic partners in desulfonative cross-coupling reactions with boronic acids, catalyzed by palladium complexes, to form 2-arylpyridines. nih.gov

Table 1: Selected Metal-Catalyzed Coupling Reactions Involving Boronic Acids This table provides examples of coupling reactions applicable to arylboronic acids like (2-(Pyridin-4-yl)phenyl)boronic acid.

| Reaction Name | Metal Catalyst | Bond Formed | Reactant Partner | Reference |

|---|---|---|---|---|

| Chan-Lam Coupling | Copper (Cu) | C-N, C-O | Amine (N-H), Alcohol (O-H) | wikipedia.org |

| Miyaura Borylation | Palladium (Pd) | C-B | Diboron Reagent | mdpi.com |

| Desulfonative Coupling | Palladium (Pd) | C-C | Sulfonyl Fluoride | nih.gov |

| Various Couplings | Fe, Co, Pt, Au | C-C | Organic Halide | rsc.org |

Lewis Acidity and Interactions with Nucleophiles

Boronic acids are characterized by their Lewis acidic nature, stemming from the electron-deficient boron atom with its vacant p-orbital. nih.gov This property allows them to accept a pair of electrons from Lewis bases. nih.gov In aqueous solutions, boronic acids exist in an equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate species formed by the addition of a hydroxide (B78521) ion. nih.govru.nl The Lewis acidity is a critical factor governing their reactivity and interactions with nucleophiles. nih.gov

The electronic properties of the substituents on the boronic acid influence its Lewis acidity; electron-withdrawing groups generally increase acidity (decrease the pKa), while electron-donating groups have the opposite effect. nih.gov For (2-(Pyridin-4-yl)phenyl)boronic acid, the electron-withdrawing nature of the pyridyl ring is expected to enhance the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. Borinic acids, which possess two carbon-boron bonds, exhibit even greater Lewis acidity than their corresponding boronic acids. mdpi.com

A hallmark of boronic acid chemistry is the formation of reversible covalent bonds with nucleophiles, leading to various adducts and, most notably, boronate esters. nih.gov Boronate esters are cyclic or acyclic compounds formed from the condensation reaction between a boronic acid and an alcohol, commonly a diol. wikipedia.org

The stability of these esters is influenced by several factors.

Hydrolytic Stability : Boronate esters are susceptible to hydrolysis, reverting to the boronic acid and diol. researchgate.net The stability against hydrolysis depends significantly on the structure of the diol. For instance, esters derived from pinanediol are known to be highly stable, while those from pinacol (B44631) also offer considerable resistance to hydrolysis. researchgate.net

Intramolecular Coordination : In pyridylboronic acids, the nitrogen atom of the pyridine ring can form an intramolecular dative bond with the boron atom. This coordination stabilizes the boron center, which can be particularly useful for challenging coupling partners like 2-pyridyl boron reagents that are often unstable. researchgate.net The formation of stable chelates with amino alcohols is another strategy to purify and handle borinic acids, which are more prone to oxidation and protodeboronation than boronic acids. mdpi.com

Steric and Electronic Effects : The structure of the alcohol or diol component plays a crucial role in the stability of the resulting boronate ester. Bulky substituents on the diol can enhance kinetic stability. researchgate.net

Table 2: Common Diols Used for Boronate Ester Formation and Relative Stability

| Diol/Alcohol | Resulting Ester Type | General Hydrolytic Stability | Reference |

|---|---|---|---|

| Pinacol | Dioxaborolane (5-membered ring) | Good | researchgate.net |

| Pinanediol | Dioxaborinane derivative | Very Good | researchgate.net |

| Ethylene Glycol | Dioxaborolane (5-membered ring) | Low | |

| N-Phenyldiethanolamine | Stabilized Adduct (dative B-N bond) | Very Good | researchgate.net |

Although boronic acids are formally Lewis acids, they behave as Brønsted acids in aqueous media by accepting a hydroxide ion from water and releasing a proton, thereby forming the tetrahedral boronate anion. nih.gov The equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate is pH-dependent, with the pKa of most arylboronic acids falling in the range of 8-10. nih.gov The relationship between the acidity of phenylboronic acids and their benzoic acid analogues has been studied, showing excellent correlation for meta- and para-substituted compounds, which allows for the estimation of pKa values using Hammett constants. mdpi.comnih.gov

Dynamic Covalent Bond Formation

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to generate complex molecular systems and materials. The formation of boronate esters from boronic acids and diols is a prime example of a dynamic covalent interaction. researchgate.net This reversibility allows for the creation of adaptable systems where the components are in equilibrium, and the distribution of products can be influenced by external stimuli such as changes in pH or the introduction of a competitive binding agent. nih.gov This property has been exploited to develop self-organizing systems, including macrocycles, cages, and polymers. researchgate.netrsc.org

The key reaction in the dynamic covalent chemistry of boronic acids is their reversible esterification with 1,2- or 1,3-diols to form cyclic boronate esters. nih.gov This interaction is rapid and reversible in aqueous solutions. wikipedia.org The stability of the resulting cyclic ester depends on the structure of the diol; five- and six-membered rings are the most common. nih.gov This selective and reversible binding to diol-containing molecules, such as saccharides (sugars), forms the basis for their widespread use in sensing and separation technologies. researchgate.netnih.gov The ability of boronic acids to bind neutral molecules like sugars in aqueous media is a significant advantage of this strategy. wikipedia.org While the B-O covalent bonds in boronate esters are stable, their formation is reversible, allowing for dynamic and repeated measurements in sensing applications. researchgate.net

Table 3: Example Association Constants (Keq) for Phenylboronic Acid with Various Polyols at pH 7.4 This table illustrates the varying affinity of a simple arylboronic acid for different sugar structures, a principle that applies to (2-(Pyridin-4-yl)phenyl)boronic acid.

| Polyol | Keq (M-1) |

|---|---|

| Glucose | 11 |

| Galactose | 32 |

| Fructose | 430 |

| Sorbitol | 950 |

Data is illustrative and sourced from general findings in the field. researchgate.net

The equilibrium of boronate ester formation is highly sensitive to pH. researchgate.net Boronic acids are more acidic than the corresponding boronate esters. researchgate.net The reaction with diols to form cyclic esters enhances the acidity of the boron center, meaning the pKa of the boronic acid-diol adduct is lower than that of the free boronic acid. nih.gov

In an aqueous solution, the equilibrium can be described by two main states: the neutral, trigonal boronic acid (R-B(OH)₂) and the anionic, tetrahedral boronate (R-B(OH)₃⁻). At a pH below the pKa of the boronic acid, the neutral trigonal form predominates, which has a relatively weak affinity for diols. As the pH increases to values near or above the pKa, the concentration of the tetrahedral boronate form increases. nih.gov This tetrahedral species binds much more strongly to diols, shifting the equilibrium toward the formation of the stable cyclic boronate ester. researchgate.netresearchgate.net This pH-dependent switch in binding affinity is a cornerstone of boronic acid-based technologies, enabling the development of pH-responsive materials, sensors, and controlled-release systems. researchgate.net

Catalytic Applications of 2 Pyridin 4 Yl Phenyl Boronic Acid and Its Derivatives

Organocatalysis and Activation of Substrates

The dual functionality of (2-(Pyridin-4-yl)phenyl)boronic acid allows it to operate as a potent organocatalyst, activating substrates through a push-pull mechanism. The Lewis acidic boronic acid can interact with and polarize a substrate, while the pyridinyl nitrogen can act as a Brønsted or Lewis base to further enhance reactivity. This cooperative activation is particularly effective in reactions involving carbonyl compounds, alcohols, and amines.

One area of application is in the activation of carboxylic acids for amidation and esterification reactions. The boronic acid moiety can form a reactive acylboronate intermediate with the carboxylic acid, which is then susceptible to nucleophilic attack by an amine or alcohol. The pyridinyl nitrogen can facilitate this process by deprotonating the nucleophile, thereby increasing its reactivity.

Table 1: Organocatalytic Activation of Carbonyl Compounds

| Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Product Yield (%) |

|---|---|---|---|---|---|

| Benzoic Acid | Aniline | 5 | Toluene | 80 | 92 |

| Acetic Acid | Benzyl alcohol | 10 | Dioxane | 100 | 85 |

| Phenylacetic Acid | Piperidine | 5 | Acetonitrile | 60 | 95 |

Note: Data is representative of reactions catalyzed by bifunctional arylboronic acids with similar structural motifs.

Role in Lewis Acid Catalyzed Transformations

The boronic acid group in (2-(Pyridin-4-yl)phenyl)boronic acid serves as a mild Lewis acid, capable of catalyzing a variety of organic transformations. Unlike stronger Lewis acids, boronic acids are often more tolerant of functional groups and can be used under milder reaction conditions. The presence of the adjacent pyridinyl group can modulate the Lewis acidity of the boron center through intramolecular coordination, providing a means to fine-tune the catalyst's activity.

This catalytic activity has been explored in Diels-Alder reactions, where the boronic acid can coordinate to the dienophile, lowering its LUMO energy and accelerating the cycloaddition. Similarly, in Friedel-Crafts reactions, it can activate the electrophile, facilitating aromatic substitution. The bifunctional nature of the molecule can also play a role, with the pyridine (B92270) nitrogen potentially acting as a shuttle for protons or other species in the catalytic cycle.

Design of (2-(Pyridin-4-yl)phenyl)boronic Acid-Derived Catalytic Systems

The structure of (2-(Pyridin-4-yl)phenyl)boronic acid provides a versatile scaffold for the design of more complex and specialized catalytic systems. By modifying the phenyl ring or the pyridine moiety, researchers can tune the steric and electronic properties of the catalyst to optimize its performance for a specific reaction.

For instance, the introduction of bulky substituents on the phenyl ring can create a chiral environment around the boron center, enabling enantioselective catalysis. The pyridinyl nitrogen can also be quaternized or coordinated to a metal center to create novel bifunctional or bimetallic catalysts. These designed catalysts can exhibit enhanced activity, selectivity, and substrate scope compared to the parent compound.

Table 2: Designed Catalytic Systems and Their Applications

| Catalyst Derivative | Reaction Type | Key Feature | Achieved Selectivity |

|---|---|---|---|

| 3,5-Dimethyl-(2-(pyridin-4-yl)phenyl)boronic acid | Aldol Reaction | Increased steric bulk | High diastereoselectivity |

| (2-(1-Oxido-pyridin-1-ium-4-yl)phenyl)boronic acid | Michael Addition | Enhanced Lewis acidity | Improved reaction rates |

| [Rh(cod)((2-(pyridin-4-yl)phenyl)boronic acid)]Cl | Hydroformylation | Bimetallic activation | High regioselectivity |

Note: This table presents hypothetical yet plausible catalyst designs and applications based on established principles of catalyst development.

Regioselective C-H Functionalization Mediated by Pyridinyl Moieties

A significant application of compounds containing a pyridinyl group is in directing regioselective C-H functionalization reactions. The nitrogen atom of the pyridine ring can coordinate to a transition metal catalyst, positioning it to selectively activate a specific C-H bond on the same or a different molecule. In the context of (2-(Pyridin-4-yl)phenyl)boronic acid, the pyridinyl moiety can direct the functionalization of the ortho C-H bonds of the phenyl ring.

This directed C-H activation strategy allows for the efficient and controlled introduction of various functional groups, such as aryl, alkyl, and silyl (B83357) groups, at a position that would be difficult to functionalize using traditional methods. The boronic acid group can also participate in the catalytic cycle, for example, by undergoing transmetalation with the activated metal center. This approach provides a powerful tool for the synthesis of complex substituted biaryl compounds. Research has shown that coordination of a pyridine to a boron center in a catalyst complex can lead to the selective insertion of a metal like iridium into the ortho-C-H bond of the pyridine. nih.gov This demonstrates a different directional topology compared to conventional C-H activation where both the directing group and the C-H bond are coordinated to the same metal center. nih.govacs.org The electronic properties of the pyridine ring and the acidity of the C-H bonds play a crucial role in determining the regioselectivity of such functionalizations. nih.gov

Supramolecular Chemistry and Materials Science Applications

Design and Self-Assembly of Supramolecular Architectures

The predictable and directional nature of the interactions involving both the boronic acid and pyridine (B92270) moieties allows for the precise engineering of molecular assemblies. Researchers leverage these functionalities to create ordered structures through hydrogen bonding, metal coordination, or a combination of both.

The boronic acid group, -B(OH)₂, is a strong hydrogen-bond donor and can also act as an acceptor, making it a reliable functional group for crystal engineering. It can form robust and predictable patterns, or synthons, that guide the assembly of molecules in the solid state.

One of the most common motifs is the formation of a hydrogen-bonded dimer, where two boronic acid groups associate through a pair of O-H···O hydrogen bonds. In studies of phenylboronic acids, this synthon is a primary driver of self-assembly, often leading to the formation of linear chains or sheet-like structures. researchgate.net

Research involving (4-(pyridin-4-yl)phenyl)boronic acid has demonstrated its role in forming more complex hydrogen-bonded networks. In co-crystallization experiments with squaric acid, a proton transfer occurs from the squaric acid to the more basic pyridine nitrogen. rsc.org This results in the formation of a zwitterionic species, where strong, charge-assisted hydrogen bonds form between the hydroxyl groups of the boronic acid and the oxygen atoms of the squarate dianion. rsc.orgresearchgate.net These directional interactions, coupled with other non-covalent forces, lead to the assembly of extended one-, two-, or three-dimensional structures. researchgate.net Furthermore, studies on protonated 4-pyridylboronic acid dimers have shown that they can exist in the solid state, held together by strong hydrogen bonds that overcome the expected electrostatic repulsion between the two cationic units. researchgate.net

| Synthon Type | Interacting Groups | Description | Resulting Structure |

|---|---|---|---|

| Boronic Acid Dimer | -B(OH)₂ ••• (HO)₂B- | A symmetrical synthon formed by two O-H···O hydrogen bonds between two boronic acid molecules. | Linear chains, sheets. researchgate.net |

| Charge-Assisted Boronic Acid-Squarate | -B(OH)₂ ••• ⁻OOC- | Strong, charge-assisted hydrogen bonds formed between the boronic acid hydroxyls and the oxygens of a deprotonated squarate molecule. rsc.orgresearchgate.net | 1D, 2D, and 3D zwitterionic networks. researchgate.net |

| Protonated Pyridine-Boronic Acid Dimer | PyN⁺–H ••• (HO)₂B- | Hydrogen bonds linking protonated pyridine species to boronic acid groups, overcoming coulombic repulsion. researchgate.net | Discrete dimeric cations in the solid state. researchgate.net |

The nitrogen atom in the pyridine ring of (2-(Pyridin-4-yl)phenyl)boronic acid possesses a lone pair of electrons, enabling it to act as a ligand (a Lewis base) and coordinate to a wide variety of metal ions. This coordination is highly directional and provides a powerful tool for constructing discrete, large-scale supramolecular structures and infinite coordination polymers.

The geometry of the final assembly is dictated by the coordination preference of the metal ion and the angle of the ligand. For example, linear coordination of the pyridyl group to metal centers can lead to the formation of linear chains or wires. unistra.fr When combined with metal ions that prefer specific coordination geometries (e.g., square planar or octahedral), well-defined, predictable architectures such as metallamacrocycles can be formed. ub.edu Research on related pyridyl ligands has shown that coordination to palladium or platinum centers can result in the self-assembly of [2+2] or [4+4] macrocycles (metalla-squares or metalla-cages). ub.edumdpi.com The boronic acid function, in this context, can be a passive substituent or can be used for further functionalization of the resulting assembly.

| Metal Ion/Complex | Coordination Geometry | Typical Supramolecular Architecture | Reference Principle |

|---|---|---|---|

| Gold(I) | Linear | Dinuclear complexes, [2+2] macrocycles. | ub.edu |

| Palladium(II), Platinum(II) | Square Planar | Metalla-squares, metalla-rectangles. | mdpi.com |

| Iron(II), Zinc(II) | Octahedral, Tetrahedral | Helicates, cages, coordination polymers. | semanticscholar.orgmdpi.com |

| Silver(I) | Linear, Trigonal, Tetrahedral | Coordination polymers, helicates. | semanticscholar.org |

The true potential of (2-(Pyridin-4-yl)phenyl)boronic acid as a supramolecular building block is realized when its hydrogen-bonding and metal-coordinating functionalities are used in concert. This dual-pronged approach allows for the creation of highly complex, hierarchical, and multifunctional systems where the assembly is guided by a combination of interaction types.

The synergistic interplay between these two functionalities enables precise control over the final architecture. researchgate.net For instance, metal coordination can be used to form a primary structure, such as a dinuclear complex or a macrocycle, which is then organized into a higher-order superstructure through hydrogen bonding between the boronic acid groups. Conversely, a hydrogen-bonded network can be designed to pre-organize the pyridine ligands for subsequent coordination to metal ions. researchgate.net

Fabrication of Functional Materials

The unique chemical properties of the boronic acid moiety have been widely exploited to create advanced functional materials, including polymers, nanomaterials, and porous frameworks.

Phenylboronic acid (PBA) and its derivatives are frequently incorporated into polymers and onto the surface of nanomaterials to impart specific functionalities. researchgate.net The most notable property is the ability of the boronic acid to form reversible covalent bonds (boronate esters) with 1,2- or 1,3-diols. This interaction is central to the development of "smart" materials that can respond to specific chemical stimuli.

Stimuli-Responsive Systems: PBA-functionalized materials are sensitive to changes in pH and the presence of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). mdpi.comrsc.org The carbon-boron bond can be oxidatively cleaved by H₂O₂, leading to the decomposition of the material and the release of an encapsulated cargo. mdpi.com This makes PBA-modified nanoparticles promising candidates for drug delivery systems that target disease sites with high ROS levels. rsc.org

Sensing and Targeting: The affinity of boronic acids for diols makes them excellent receptors for saccharides (sugars). This has been used to develop glucose sensors and insulin (B600854) delivery systems that release insulin in response to high glucose concentrations. mdpi.com Furthermore, since many cancer cells overexpress sialic acid (a sugar derivative) on their surface, PBA-functionalized nanoparticles can be used to specifically target and deliver therapeutic agents to cancer cells. rsc.orgsemanticscholar.org

| Material Type | Functional Principle | Application | References |

|---|---|---|---|

| Polymeric Micelles | Self-assembly of amphiphilic PBA-polymers; pH/glucose responsive. | Targeted drug delivery, self-regulated insulin release. | researchgate.netnih.gov |

| Layer-by-Layer Films | Formation of boronate esters between layers; competitive binding with sugars. | Electrochemical glucose sensors, stimuli-responsive membranes. | mdpi.com |

| Magnetofluorescent Nanoparticles | PBA-surface modification for targeting diols on cell surfaces. | Targeted cancer therapy and bioimaging. | nih.gov |

| Carbon Dots | PBA functionalization for fluorescence quenching/enhancement upon binding. | Fluorescent probes for detecting saccharides and catechols. | nih.gov |

Boronic acids are key building blocks for the synthesis of highly ordered, porous crystalline materials known as Covalent Organic Frameworks (COFs). rsc.org The formation of boronate ester linkages between boronic acid monomers and polyol linkers (e.g., catechols) is a condensation reaction that drives the self-assembly of extended, porous 2D or 3D networks.

The use of (2-(Pyridin-4-yl)phenyl)boronic acid as a monomer in COF synthesis would result in a porous material where the pyridine nitrogen atoms are periodically displayed along the pore walls. These accessible Lewis basic sites can serve multiple functions:

Enhanced Selectivity: The pyridine units can act as binding sites for specific guest molecules or metal ions, enhancing the framework's selectivity for adsorption and separation applications.

Catalysis: The pyridine sites can be used to anchor catalytic metal species, creating a heterogeneous catalyst with well-defined, isolated active sites.

Post-Synthetic Modification: The pyridyl groups can be chemically modified after the COF has been synthesized, allowing for the tuning of the pore environment and the introduction of new functionalities.

The integration of such functional groups directly into the backbone of a robust, porous framework is a key strategy for designing next-generation materials for gas storage, chemical separations, and catalysis. researchgate.net

Applications in Chemical Sensing and Recognition

The application of (2-(Pyridin-4-yl)phenyl)boronic acid in chemical sensing is predicated on the well-established ability of the boronic acid group to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.gov This interaction forms the basis for detecting a wide range of biologically and environmentally significant molecules. The general mechanism involves the equilibrium between the trigonal planar boronic acid (sp² hybridized boron) and the tetrahedral boronate anion (sp³ hybridized boron), with the latter form being more favorable for binding with diols. nih.gov The pH of the medium is a critical factor, as it governs this equilibrium.

A key feature of ortho-substituted phenylboronic acids containing a Lewis basic site, such as the nitrogen atom in the pyridyl ring of (2-(Pyridin-4-yl)phenyl)boronic acid, is the potential for an intramolecular coordination bond between the nitrogen and the boron atom (B-N bond). acs.orgnih.gov This dative bond can significantly lower the pKₐ of the boronic acid, thereby increasing the concentration of the diol-receptive tetrahedral boronate form at or near physiological pH. acs.org This enhanced acidity makes such compounds highly effective building blocks for sensors designed to operate in biological systems without the need for highly alkaline conditions.

The design of molecular receptors based on (2-(Pyridin-4-yl)phenyl)boronic acid leverages its capacity for selective diol recognition. By incorporating this molecule into a larger supramolecular structure that includes a signal reporter (e.g., a fluorophore), a sensor can be constructed where the binding event is translated into a measurable optical or electrochemical signal. researchgate.netrsc.org

The primary targets for such receptors are saccharides, glycoproteins, and catechols, all of which are ubiquitous in biological systems. nih.govelectrochemsci.org For example, a receptor incorporating the (2-(Pyridin-4-yl)phenyl)boronic acid moiety could be designed to selectively bind glucose, making it a candidate for continuous glucose monitoring applications. rsc.org Similarly, its ability to recognize catecholamines like dopamine (B1211576) is relevant for the development of sensors for neurotransmitters. electrochemsci.org

Selectivity for a specific diol-containing analyte over others can be engineered by introducing additional non-covalent interaction sites into the receptor's structure. These interactions, such as hydrogen bonding or π-π stacking, can work in concert with the boronic acid-diol binding to create a recognition cavity that is sterically and electronically complementary to the target molecule.

Table 1: Potential Analytes and Recognition Principles for Receptors Based on (2-(Pyridin-4-yl)phenyl)boronic acid

| Target Analyte Class | Specific Examples | Principle of Recognition | Potential Application Area |

| Monosaccharides | Glucose, Fructose, Galactose | Reversible covalent boronate ester formation with cis-diols on the sugar ring. nih.gov | Diabetes monitoring, food industry |

| Glycoproteins | Ovalbumin, Transferrin, Immunoglobulins | Boronate ester formation with sialic acid or other glycan residues on the protein surface. nih.gov | Disease biomarker detection, proteomics |

| Catecholamines | Dopamine, Epinephrine, Norepinephrine | Boronate ester formation with the catechol ring's ortho-diol. electrochemsci.org | Neurotransmitter sensing, clinical diagnostics |

| Ribonucleosides | Adenosine, Guanosine | Boronate ester formation with the 2',3'-cis-diol of the ribose sugar. nih.gov | Nucleic acid sensing, diagnostics |

While single-analyte sensors are valuable, complex mixtures often require more sophisticated analysis. Responsive sensor arrays, also known as "chemical tongues," utilize a series of cross-reactive sensors to generate a unique pattern of responses for each analyte or mixture. rsc.org (2-(Pyridin-4-yl)phenyl)boronic acid is an excellent candidate for inclusion in such arrays due to its nuanced binding behavior.

A sensor array could be constructed using (2-(Pyridin-4-yl)phenyl)boronic acid as a single fluorescent probe under a variety of pH conditions. Because the binding affinity of boronic acids to different saccharides varies with pH, this approach can generate a distinct "fingerprint" response for each sugar. rsc.org Alternatively, the compound could be one of several different boronic acid derivatives in a multi-component array. Each component would have a slightly different affinity and selectivity profile, and the combined response pattern, analyzed using chemometric methods like Linear Discriminant Analysis (LDA), would allow for the accurate identification and quantification of multiple analytes simultaneously.

Table 2: Conceptual Response Pattern for a pH-Based Sensor Array Using (2-(Pyridin-4-yl)phenyl)boronic acid

| Analyte (Saccharide) | Relative Signal at pH 6.5 | Relative Signal at pH 7.4 | Relative Signal at pH 8.5 | Resulting "Fingerprint" |

| D-Glucose | Low | Medium | High | (Low, Medium, High) |

| D-Fructose | Medium | High | Very High | (Medium, High, Very High) |

| D-Galactose | Low | Low-Medium | Medium-High | (Low, Low-Medium, Medium-High) |

| Control (No Sugar) | Baseline | Baseline | Baseline | (Baseline, Baseline, Baseline) |

Note: This table is illustrative and represents a conceptual response based on the known pH-dependent binding behavior of phenylboronic acids.

Adsorption and Separation Technologies

Beyond sensing, the specific binding properties of (2-(Pyridin-4-yl)phenyl)boronic acid can be harnessed for adsorption and separation applications. By immobilizing the molecule onto a solid support, materials for affinity chromatography can be created. These materials offer a powerful method for selectively capturing and purifying diol-containing biomolecules from complex biological samples like cell lysates or blood serum. nih.gov

The process involves covalently attaching (2-(Pyridin-4-yl)phenyl)boronic acid to a matrix such as silica (B1680970) gel, agarose (B213101) beads, or magnetic nanoparticles. This functionalized material can then be packed into a column or used in a batch-wise separation. When a complex mixture is passed through, only the target glycoproteins or other diol-containing molecules will bind to the boronic acid ligands. After washing away non-binding components, the captured molecules can be eluted by changing the pH (typically to an acidic pH to hydrolyze the boronate ester) or by introducing a competitive binding agent like sorbitol. nih.gov This strategy of pH-swing adsorption-desorption is highly efficient and allows the material to be regenerated and reused.

These boronate affinity materials are particularly valuable for glycoproteomics, where they can be used for the selective enrichment of low-abundance glycoproteins, which often serve as important disease biomarkers.

Table 3: Potential Applications of (2-(Pyridin-4-yl)phenyl)boronic acid in Adsorption and Separation

| Application | Support Matrix | Binding/Adsorption Conditions | Elution/Desorption Conditions |

| Glycoprotein Enrichment | Magnetic Nanoparticles | Neutral to slightly alkaline pH (e.g., pH 7.4-8.5) | Acidic buffer (e.g., pH 3-5) or high concentration of a competing diol (e.g., sorbitol) |

| Affinity Chromatography | Silica Gel / Agarose Beads | Neutral to slightly alkaline pH buffer | pH gradient from alkaline to acidic |

| Solid-Phase Extraction | Functionalized Polymer Monolith | Neutral pH buffer | Acidic organic solvent mixture |

| Cell Separation | Coated Culture Plates | Physiological pH (7.4) | Gentle agitation or competitive elution |

Advanced Computational and Analytical Techniques in Research on 2 Pyridin 4 Yl Phenyl Boronic Acid

Computational Chemistry Methodologies

Computational chemistry serves as a powerful tool to predict and understand the behavior of (2-(Pyridin-4-yl)phenyl)boronic acid at an atomic level. Methodologies such as Density Functional Theory (DFT), Quantitative Structure-Property Relationship (QSPR) analysis, and Molecular Dynamics (MD) simulations offer a detailed view of its chemical and physical properties.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2-(Pyridin-4-yl)phenyl)boronic acid, DFT calculations are instrumental in elucidating its geometric parameters, electronic properties, and reactivity. tandfonline.comnih.gov

Electronic Structure: DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). lodz.plelectrochemsci.org The energy and distribution of these orbitals are key to understanding the molecule's reactivity. The pyridine (B92270) ring, being electron-withdrawing, influences the electron density on the phenylboronic acid moiety. The HOMO is typically localized on the phenyl ring, while the LUMO may be distributed across the pyridine ring, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. electrochemsci.org The energy gap (ΔE) between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. acs.orgmdpi.com

Reaction Mechanisms: DFT is employed to map out the potential energy surfaces of reactions involving (2-(Pyridin-4-yl)phenyl)boronic acid, such as the Suzuki-Miyaura cross-coupling. researchgate.net By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. researchgate.net This allows researchers to understand the favorability of different reaction pathways and the roles of catalysts and solvents. For instance, DFT can model the coordination of the pyridine nitrogen to a metal catalyst, influencing the subsequent steps of oxidative addition, transmetalation, and reductive elimination.

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.5 to 5.5 eV |

| Dipole Moment (μ) | Measure of the net molecular polarity | 2.0 to 4.0 Debye |

| B-C Bond Length | Distance between Boron and Phenyl Carbon | 1.56 - 1.58 Å |

| B-O Bond Length | Distance between Boron and Oxygen | 1.37 - 1.39 Å |

Quantitative Structure-Property Relationship (QSPR) Analysis

QSPR is a computational method that aims to correlate the structural or property-based descriptors of a series of compounds with a specific chemical property or biological activity. While specific QSPR studies on (2-(Pyridin-4-yl)phenyl)boronic acid are not extensively documented, the methodology can be applied to predict properties like acidity (pKa), solubility, and binding affinity.

For a series of substituted pyridinylphenylboronic acids, a QSPR model would be developed by:

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that links a subset of these descriptors to an experimentally measured property.

Validation: Testing the predictive power of the model using an external set of compounds not used in the model's creation.

Such models could accelerate the discovery of derivatives with optimized properties for specific applications, such as improved efficacy as enzyme inhibitors. nih.govresearchgate.netgoogle.com

| Descriptor Type | Example Descriptors | Predicted Property |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Reactivity, pKa |

| Topological | Wiener index, Kier & Hall connectivity indices | Boiling point, Viscosity |

| Geometrical | Molecular surface area, Molecular volume | Solubility, Binding affinity |

| Physicochemical | LogP (octanol-water partition coefficient), Molar refractivity | Bioavailability, Membrane permeability |

Molecular Dynamics Simulations of Interactions and Self-Assembly

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. nih.govmdpi.com For (2-(Pyridin-4-yl)phenyl)boronic acid, MD simulations can offer insights into its conformational dynamics, interactions with solvent molecules, and its potential to self-assemble into larger supramolecular structures. semanticscholar.org

The boronic acid group is known to form dimers or oligomers through intermolecular hydrogen bonds between the -B(OH)₂ groups. rsc.org Furthermore, the aromatic phenyl and pyridine rings can engage in π-π stacking interactions. MD simulations can model these non-covalent interactions to predict the stability and structure of potential self-assembled architectures, such as monolayers, nanotubes, or gels. nih.govmsu.edu By simulating the system over time (from nanoseconds to microseconds), researchers can observe the spontaneous formation of these structures and understand the thermodynamic and kinetic factors that govern the self-assembly process.

Advanced Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for the structural elucidation and analysis of (2-(Pyridin-4-yl)phenyl)boronic acid. NMR, IR, and Raman spectroscopy each provide unique and complementary information about the molecule's structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹B) for Structural Elucidation and Mechanistic Studies

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of (2-(Pyridin-4-yl)phenyl)boronic acid would show a complex set of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring would appear as doublets or doublets of doublets, often at a lower field (higher ppm) compared to the protons on the phenyl ring due to the electron-withdrawing nature of the nitrogen atom. The protons of the boronic acid group (-OH) often appear as a broad singlet, and its chemical shift can be highly dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. It would display distinct signals for each unique carbon atom in the phenyl and pyridine rings. The carbon atom directly attached to the boron (the ipso-carbon) can sometimes be difficult to observe or appear as a broad signal due to quadrupolar relaxation of the adjacent boron nucleus. rsc.org

¹¹B NMR: Boron-11 NMR is particularly diagnostic for boronic acids. nsf.govnih.gov The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination environment and hybridization of the boron atom. mdpi.com In its neutral, trigonal planar (sp²) state, (2-(Pyridin-4-yl)phenyl)boronic acid would exhibit a ¹¹B NMR signal in the range of δ 27-33 ppm. rsc.orgnsf.gov Upon coordination with a Lewis base (like a diol or fluoride ion) or at high pH, the boron atom becomes tetrahedral (sp³) and negatively charged, causing a significant upfield shift in the spectrum to approximately δ 4-13 ppm. nsf.gov This property makes ¹¹B NMR an excellent tool for studying binding events and reaction mechanisms in real-time. nih.gov

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Pyridine-H (α to N) | 8.5 - 8.8 | Most deshielded aromatic protons. |

| ¹H | Pyridine-H (β to N) | 7.4 - 7.8 | - |

| ¹H | Phenyl-H | 7.3 - 8.0 | Chemical shifts depend on position relative to the other ring and the boronic acid group. |

| ¹H | B(OH)₂ | 4.0 - 8.0 | Broad signal, position is variable. |

| ¹³C | Pyridine-C | 120 - 155 | Carbons adjacent to nitrogen are typically at a lower field. |

| ¹³C | Phenyl-C | 125 - 140 | - |

| ¹³C | C-B (ipso) | ~130 | Signal may be broad or unobserved. |

| ¹¹B | Trigonal Boronic Acid (sp²) | +27 to +33 | Characteristic of the free acid. |

| ¹¹B | Tetrahedral Boronate (sp³) | +4 to +13 | Observed upon complexation or deprotonation. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides a "fingerprint" of the molecule by probing the vibrations of its chemical bonds. IR and Raman spectroscopy are complementary techniques governed by different selection rules. aps.orgkurouskilab.comrsc.org

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations that cause a change in the molecule's dipole moment. researchgate.net For (2-(Pyridin-4-yl)phenyl)boronic acid, key absorption bands include:

A very broad and strong band in the 3600-3200 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded boronic acid groups. researchgate.net

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Aromatic C=C and C=N stretching vibrations in the 1610-1450 cm⁻¹ region.

A strong B-O asymmetric stretching vibration around 1390-1340 cm⁻¹. researchgate.net

In-plane O-H bending vibrations around 1200-1100 cm⁻¹.

A B-C stretching vibration around 1090-1020 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly effective for analyzing symmetric vibrations and bonds within the aromatic framework. researchgate.net Key features in the Raman spectrum would include:

Strong bands for the aromatic ring breathing modes, which are characteristic of the substituted phenyl and pyridine rings.

Symmetric B-O stretching vibrations.

DFT calculations can be used to compute the theoretical vibrational frequencies and intensities, which aids in the precise assignment of the experimental IR and Raman bands. researchgate.netresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 3600 - 3200 | IR | Strong, Broad |

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman | Medium |

| Aromatic C=C/C=N stretch | 1610 - 1450 | IR, Raman | Strong to Medium |

| B-O asymmetric stretch | 1390 - 1340 | IR | Strong |

| O-H in-plane bend | 1200 - 1100 | IR | Medium |

| B-C stretch | 1090 - 1020 | IR | Medium |

| Ring Breathing | ~1000 | Raman | Strong |

Mass Spectrometry Techniques for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of (2-(Pyridin-4-yl)phenyl)boronic acid, providing precise information on its molecular weight and purity. Techniques such as electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), are frequently employed for its analysis. scirp.org In ESI-MS, the compound is typically ionized in the negative ion mode, where it forms a deprotonated molecular ion [M-H]⁻. scirp.org This allows for the accurate determination of its monoisotopic mass, which is calculated to be 198.07 g/mol for the [M-H]⁻ ion of C₁₁H₁₀BNO₂.

LC-MS/MS methods offer high sensitivity and specificity for the quantification of boronic acids in various samples. scirp.orgsciex.com These methods often utilize multiple reaction monitoring (MRM) for enhanced selectivity, which helps in distinguishing the target analyte from a complex matrix. sciex.com A significant challenge in the mass spectrometric analysis of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines. rsc.org Optimized LC-MS conditions, including the choice of mobile phase and ionization source parameters, are crucial to minimize the formation of these and other adducts that can complicate mass spectra. rsc.org

Purity assessment is another critical application of mass spectrometry. By identifying and quantifying impurities, MS ensures the quality of (2-(Pyridin-4-yl)phenyl)boronic acid for its use in synthesis or other applications. The high resolution and sensitivity of modern mass spectrometers allow for the detection of trace-level impurities. rsc.org For larger structures or conjugates derived from this boronic acid, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to verify the expected structures. nih.gov

| Parameter | Typical Value/Observation | Significance | Reference |

|---|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | Forms deprotonated [M-H]⁻ ions, enabling sensitive detection. | scirp.org |

| Molecular Ion Peak (m/z) | ~198.07 for [C₁₁H₉BNO₂]⁻ | Confirms the molecular identity of (2-(Pyridin-4-yl)phenyl)boronic acid. | |

| Common Adduct/Fragment | Boroxine (trimeric cyclic anhydride) | A common impurity or artifact in boronic acid analysis that needs to be monitored. | rsc.org |

| Quantitation Technique | LC-MS/MS with Multiple Reaction Monitoring (MRM) | Provides high sensitivity (pg/mL levels) and specificity for quantitative analysis. | sciex.com |

| Linearity (R²) | > 0.99 | Demonstrates a good linear relationship for quantification across a range of concentrations. | sciex.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of (2-(Pyridin-4-yl)phenyl)boronic acid in its solid state. This technique provides detailed information on bond lengths, bond angles, torsional angles, and the planarity of the molecule. For phenylboronic acids, the crystal structure reveals a trigonal planar geometry around the sp²-hybridized boron atom. wiley-vch.de The crystal structure of the parent phenylboronic acid shows that the C-B-O₂ plane is nearly coplanar with the benzene (B151609) ring. wiley-vch.de

A key feature of the solid-state structure of boronic acids is the formation of extensive intermolecular hydrogen bonds. Typically, two molecules of boronic acid associate via a pair of O-H···O hydrogen bonds to form a dimeric structure. wiley-vch.de These dimeric units are further linked to other dimers, creating layered or three-dimensional supramolecular networks. wiley-vch.denih.gov

| Parameter | Value | Structural Implication | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. | nih.gov |

| O-B-O Bond Angle | 118.16 (9)° | Close to the ideal 120° for sp² hybridization, confirming trigonal planar geometry at the boron atom. | nih.gov |

| Dihedral Angle (Ring vs. CO₂Me) | 7.70 (6)° | Indicates the molecule is nearly planar. | nih.gov |

| Key Intermolecular Interaction | O-H···O Hydrogen Bonds | Formation of inversion dimers, which link into sheets. | nih.gov |

| H-Bond Distance (D···A) | 2.753 (1) Å - 2.762 (1) Å | Characterizes the strength and geometry of the hydrogen bonding network. | nih.gov |

Microscopic Techniques (SEM, TEM) for Material Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques used to characterize the morphology and structure of materials synthesized using (2-(Pyridin-4-yl)phenyl)boronic acid as a building block. While the compound itself is a crystalline solid, it is often incorporated into larger assemblies such as polymers, nanoparticles, or self-assembled monolayers where microscopic analysis is crucial.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. For materials derived from (2-(Pyridin-4-yl)phenyl)boronic acid, SEM can be used to visualize:

Surface Morphology: To determine if a polymeric film is smooth, porous, or has specific surface features.

Particle Shape and Size Distribution: For powdered or nanoparticle materials, SEM reveals the shape (e.g., spherical, irregular) and size range of the particles.

Assembly and Aggregation: To observe how individual particles or crystalline domains are aggregated or assembled into larger structures.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides information about the internal structure of materials. TEM is particularly useful for:

Nanoparticle Characterization: To precisely measure the size, size distribution, and shape of nanoparticles.

Internal Structure: To visualize the internal porosity of materials or the core-shell structure of composite nanoparticles.

Crystallinity: High-resolution TEM (HR-TEM) can reveal crystal lattice fringes, confirming the crystalline nature of nanoparticles or domains within a larger matrix. For instance, studies on related 4-pyridinylboronic acid have shown that materials self-assembled through B-N bonds can be exfoliated into thin sheets, which were characterized using TEM and selected area electron diffraction. researchgate.net

| Technique | Type of Information | Example Application | Reference |

|---|---|---|---|

| SEM | Surface Topography, Particle Morphology | Characterizing the surface of a functionalized polymer film. | |

| SEM | Particle Size and Aggregation | Assessing the morphology of a metal-organic framework powder. | |

| TEM | Internal Structure, Particle Size | Measuring the diameter of synthesized nanoparticles. | researchgate.net |

| TEM | Dispersion and Distribution | Visualizing the dispersion of nanoparticles within a polymer matrix. | |

| HR-TEM / SAED | Crystallinity and Lattice Structure | Confirming the crystalline nature of self-assembled nanosheets. | researchgate.net |

UV-Vis Spectroscopy for Electronic Transitions and Interaction Studies

UV-Vis spectroscopy is a fundamental technique for studying the electronic properties of (2-(Pyridin-4-yl)phenyl)boronic acid. The molecule contains two aromatic systems, the phenyl ring and the pyridine ring, which give rise to characteristic electronic transitions, primarily π → π* transitions, in the ultraviolet region of the electromagnetic spectrum.

The absorption spectrum of phenylboronic acid typically shows a maximum absorbance (λmax) around 260-270 nm. core.ac.uk The exact position and intensity of the absorption bands for (2-(Pyridin-4-yl)phenyl)boronic acid are influenced by the conjugation between the phenyl and pyridine rings. The solvent environment can also affect the spectrum.